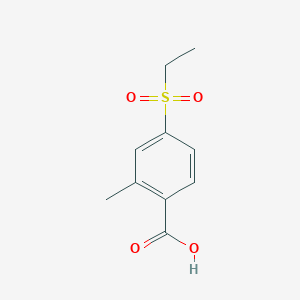

4-(Ethanesulfonyl)-2-methylbenzoic acid

Description

Properties

IUPAC Name |

4-ethylsulfonyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-15(13,14)8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQPUCWDOCMNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethanesulfonyl)-2-methylbenzoic acid typically involves the sulfonation of 2-methylbenzoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 4-(Ethanesulfonyl)-2-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethanesulfonyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

4-(Ethanesulfonyl)-2-methylbenzoic acid has several scientific research applications:

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Ethanesulfonyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of 2-methylbenzoic acid dictates solubility, acidity (pKa), and hydrophobicity (logP).

Key Observations :

- Polarity : Ethanesulfonyl and fluorosulfonyl groups increase polarity compared to tert-butyl or benzyloxy substituents.

- Acidity : The EWGs (-SO₂R) lower the pKa of the benzoic acid (e.g., 2-methylbenzoic acid has pKa ~3.8; ethanesulfonyl likely reduces this further).

- Solubility : Bulky substituents (e.g., tert-butyl) reduce solubility in polar solvents, while ionic forms (e.g., hydrochloride salts) enhance it.

Key Observations :

Key Observations :

Spectroscopic and Stability Data

- NMR/IR : Sulfonyl groups show distinct ¹H NMR deshielding (~δ 3.5–4.0 ppm for -SO₂CH₂CH₃) and strong IR absorption at ~1350–1150 cm⁻¹ (S=O stretching).

- Stability : Ethanesulfonyl is hydrolytically stable compared to fluorosulfonyl (reactive) or chlorosulfonyl (prone to hydrolysis) .

Biological Activity

4-(Ethanesulfonyl)-2-methylbenzoic acid, also known by its chemical name and CAS number 1190948-20-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of benzoic acid derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of 4-(Ethanesulfonyl)-2-methylbenzoic acid, summarizing key research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of 4-(Ethanesulfonyl)-2-methylbenzoic acid features a benzoic acid core with an ethanesulfonyl group at the para position and a methyl group at the ortho position. This unique arrangement is significant for its biological interactions.

Biological Activity Overview

Research indicates that 4-(Ethanesulfonyl)-2-methylbenzoic acid exhibits various biological activities. Below are some highlighted areas of interest:

Anticancer Activity

Several studies have investigated the anticancer potential of sulfonamide derivatives, including 4-(Ethanesulfonyl)-2-methylbenzoic acid. For instance, in a study focusing on benzoyltaurinamide derivatives, compounds similar to 4-(Ethanesulfonyl)-2-methylbenzoic acid showed promising results against various cancer cell lines. The most active derivatives induced apoptosis through intrinsic pathways by modulating key proteins such as BAX and caspases .

The mechanism by which 4-(Ethanesulfonyl)-2-methylbenzoic acid exerts its effects involves interaction with specific molecular targets:

- Enzyme Inhibition : It has been suggested that sulfonamide derivatives can inhibit enzymes involved in cancer cell proliferation.

- Protein Interaction : The compound may bind to proteins involved in apoptosis regulation, thereby influencing cell survival pathways.

Case Studies and Experimental Data

- Cytotoxicity Studies : In vitro studies demonstrated that derivatives similar to 4-(Ethanesulfonyl)-2-methylbenzoic acid exhibited cytotoxic effects against several cancer cell lines, with IC50 values ranging from 1.2 µM to over 120 µM depending on the specific structure and substituents .

- Proteasome and Autophagy Activation : Research on related benzoic acid derivatives indicated that they could promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting potential applications in aging and cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of selected benzoic acid derivatives alongside their IC50 values:

Q & A

Basic Research Questions

Q. What are the recommended methods for optimizing the synthesis of 4-(Ethanesulfonyl)-2-methylbenzoic acid to ensure high purity and yield?

- Methodological Answer : Begin with sulfonation of 2-methylbenzoic acid using ethanesulfonyl chloride under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify the product via recrystallization in ethanol/water mixtures, and validate purity using melting point analysis (expected range: 137–140°C based on analogous sulfonylbenzoic acids) . For yield optimization, vary reaction temperature (60–100°C) and stoichiometric ratios of sulfonating agents.

Q. How can researchers characterize the structural and electronic properties of 4-(Ethanesulfonyl)-2-methylbenzoic acid?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and NMR to confirm the position of the ethanesulfonyl and methyl groups. The sulfonyl group’s electron-withdrawing effect will deshield adjacent protons .

- IR Spectroscopy : Identify characteristic S=O stretching vibrations near 1150–1300 cm and C=O (carboxylic acid) near 1680–1720 cm.

- Mass Spectrometry : Confirm molecular weight (expected: ~228 g/mol) using high-resolution MS (HRMS) .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

- Methodological Answer : Design enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) due to the sulfonyl group’s potential interaction with catalytic residues. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinases). Include negative controls (e.g., benzoic acid derivatives without sulfonyl groups) and validate results with dose-response curves (IC determination) .

Advanced Research Questions

Q. How can the electronic effects of the ethanesulfonyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and analyze the sulfonyl group’s electron-withdrawing effects on the aromatic ring. Compare with experimental Hammett substituent constants () to predict reactivity in nucleophilic/electrophilic substitution reactions . Validate predictions using kinetic studies under varying pH conditions.

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-containing benzoic acids?

- Methodological Answer : Cross-validate assay conditions:

- Check solvent compatibility (e.g., DMSO vs. aqueous buffers) and compound stability under assay conditions.

- Use orthogonal assays (e.g., SPR binding vs. cellular viability) to confirm target engagement.

- Re-evaluate purity (>95% via HPLC) and stereochemical integrity (if applicable) .

Q. How does the compound’s stability vary under different environmental conditions (e.g., light, humidity)?

- Methodological Answer : Conduct accelerated stability studies:

- Expose the compound to UV light (300–400 nm) and monitor degradation via HPLC.

- Store samples at 25°C/60% relative humidity and analyze hygroscopicity using dynamic vapor sorption (DVS).

- Compare with structurally similar sulfonylbenzoic acids (e.g., 3-methylsulfonyl derivatives, which show higher thermal stability up to 230°C) .

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to protein targets like COX-2 or carbonic anhydrase. Refine models with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with mutagenesis studies targeting predicted interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.